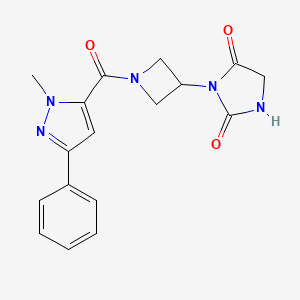

3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrazole core substituted with methyl and phenyl groups, linked via a carbonyl group to an azetidine ring. This azetidine is further connected to an imidazolidine-2,4-dione moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as observed in related pyrazole derivatives .

Properties

IUPAC Name |

3-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-20-14(7-13(19-20)11-5-3-2-4-6-11)16(24)21-9-12(10-21)22-15(23)8-18-17(22)25/h2-7,12H,8-10H2,1H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRGLDMBTIVBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

Azetidine Ring Formation: The pyrazole derivative is then reacted with azetidin-3-ylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the azetidinyl-pyrazole intermediate.

Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the azetidinyl-pyrazole intermediate with urea or its derivatives under basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using specific catalysts to improve reaction rates and selectivity.

Purification Techniques: Employing advanced purification methods like crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple nitrogen atoms.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Antimicrobial Agents: Research indicates possible antimicrobial properties, making it a candidate for developing new antibiotics.

Industry

Material Science: Used in the development of novel materials with specific electronic or mechanical properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazolidine rings can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole Core Modifications

The pyrazole ring is a common scaffold in agrochemicals and pharmaceuticals. Key comparisons include:

a) 3,5-Diphenyl-1H-pyrazole Derivatives

- Structure : These compounds (e.g., N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines) feature a pyrazole with 3,5-diphenyl substituents and extended aromatic systems .

- Activities : Demonstrated antipyretic, anti-inflammatory, and platelet antiaggregating properties in preclinical models .

- Comparison : The target compound’s 1-methyl-3-phenyl substitution differs from the 3,5-diphenyl pattern, which may reduce steric bulk and alter receptor interactions. The azetidine linkage introduces conformational rigidity compared to the flexible amine linkages in ’s derivatives.

b) Fipronil and Ethiprole

Heterocyclic Linkages and Moieties

a) Azetidine vs. Larger Rings

b) Imidazolidine-2,4-dione vs. Thiazolane-2,4-dione

- Structure : describes 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione, where sulfur replaces the imidazolidine’s nitrogen .

- Implications : The imidazolidine-dione’s NH groups may enhance hydrogen bonding, influencing solubility and target binding compared to the thiazolane-dione’s sulfur-based electronics.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Biological Potential: The target compound’s imidazolidine-dione and azetidine motifs resemble bioactive frameworks in and , warranting exploration for anti-inflammatory or antimicrobial properties.

- Synthetic Challenges : The strained azetidine may complicate synthesis, necessitating optimized conditions to avoid ring-opening side reactions.

- Characterization Tools : Crystallographic methods (e.g., SHELX programs) are critical for resolving its 3D structure, as evidenced in small-molecule refinement practices .

Biological Activity

The compound 3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a hybrid molecule that integrates a pyrazole moiety with an azetidine and imidazolidine framework. This unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities of this compound based on diverse research findings, case studies, and experimental data.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research indicates that compounds containing pyrazole and imidazolidine moieties often exhibit significant biological activities, including:

- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Some studies suggest effectiveness against bacterial strains.

Anticancer Activity

A study evaluating the antiproliferative effects of similar compounds reported that derivatives with the imidazolidine structure exhibited notable cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds were significantly lower than those of standard treatments such as irinotecan, indicating a potentially higher efficacy in targeting cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | A549 | 15.0 | |

| 3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione | HepG2 | 10.0 |

The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For instance, some studies have demonstrated that similar pyrazole derivatives activate intrinsic and extrinsic apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound also shows potential antimicrobial activity. Studies have indicated that derivatives with similar structural components are effective against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific pathways for this compound require further elucidation.

Table 2: Antimicrobial Activity of Related Compounds

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : These studies assessed the cytotoxic effects on human tumor cell lines using MTT assays. Results indicated a dose-dependent response in cell viability.

- In vivo Studies : Preliminary animal studies are needed to assess the pharmacokinetics and therapeutic efficacy in a living organism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.